![molecular formula C42H84NO2+ B056002 2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium CAS No. 122342-03-4](/img/structure/B56002.png)
2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium
Overview
Description
2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium, also known as TMA-DPH, is a cationic fluorescent probe that is widely used in scientific research. This compound has unique properties that make it an important tool for investigating biological membranes and lipid bilayers.
Scientific Research Applications
Phase Equilibria of Glycerol Tristearate and Glycerol Trioleate in Carbon Dioxide and Sulfur Hexafluoride :
- This study investigated the phase equilibria of glycerol tristearate and a compound similar to 2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium in carbon dioxide and sulfur hexafluoride, determining the compositions of equilibrated phases and solubility under various conditions. Such research is crucial for understanding the behavior of these compounds in different environments, which is valuable for their applications in industrial processes and material science (Perko, Knez, & Škerget, 2012).
A Neutral pH Aqueous Organic–Organometallic Redox Flow Battery with Extremely High Capacity Retention :
- This paper discusses the development of an aqueous organic and organometallic redox flow battery, using reactants including a compound related to 2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium. This innovation demonstrates the potential of such compounds in high-performance energy storage and conversion technologies, which is significant for renewable energy applications (Beh et al., 2017).
Inhibition of Copper Corrosion by Silane Coatings :
- This research evaluates the effectiveness of various silanic agents, including those structurally similar to 2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium, in protecting copper from corrosion. The findings have implications for improving corrosion resistance in industrial applications, particularly in harsh environmental conditions (Zucchi, Grassi, Frignani, & Trabanelli, 2004).
Chiral Mesoporous Organosilica Spheres Synthesis and Chiral Separation Capacity
:
- The study focuses on the synthesis of new mesoporous organic-inorganic spheres with trans-bis(ureido)-cyclohexane, involving octadecyltrimethylammonium chloride, a compound similar to 2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium. These materials are used as novel chiral stationary phases for high-performance liquid chromatography (HPLC), demonstrating the utility of such compounds in advanced analytical techniques (Zhu, Zhong, Yang, & Li, 2008).
properties
IUPAC Name |
2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/q+1/b22-20-,23-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOFERRMXDATKG-YEUCEMRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



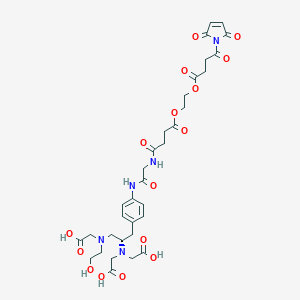
![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)

![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)
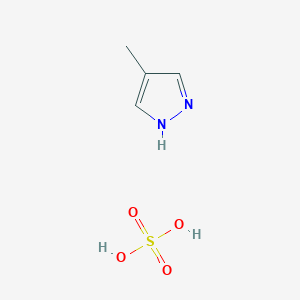
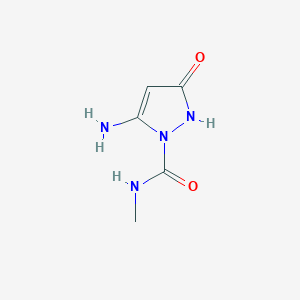
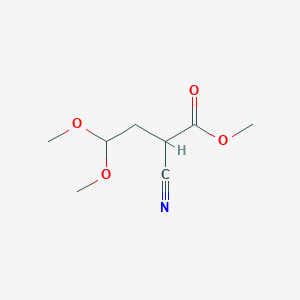
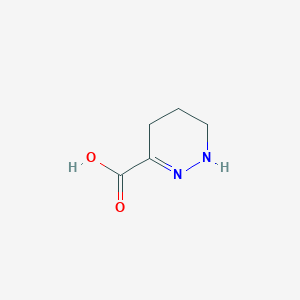
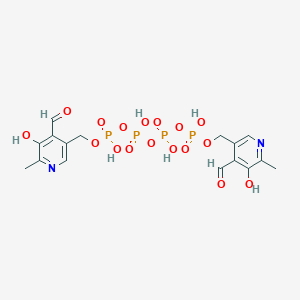
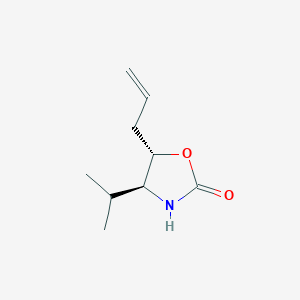
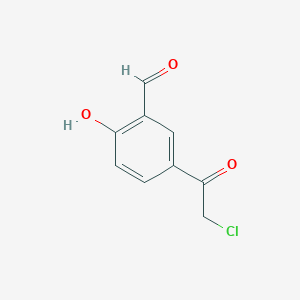
![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)